8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate is a nitrogen-containing heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of triethylammonium 3-cyano-5-ethoxy-4-(furan-2-yl)-6-propylcarbonyl-1,4-dihydropyridine-2-thiolate with 1,2-dibromoethane in dimethylformamide (DMF) to form the desired thiazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and computational chemistry tools can aid in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyridines .
Scientific Research Applications
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It has potential as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein, indicating its use in antiviral and antibacterial therapies.
Industry: The compound is valuable as a functional organic material in various industrial applications
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one involves its interaction with molecular targets such as DNA gyrase and viral glycoproteins. The compound inhibits the activity of these targets, thereby exerting its antimicrobial and antiviral effects. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine structure but differ in their pharmacological activities and synthetic routes.
Thiazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to inhibit DNA gyrase and SARS-CoV-2 glycoprotein sets it apart from other similar compounds .
Properties
CAS No. |
63707-37-9 |
---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
8-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate |
InChI |
InChI=1S/C8H9NOS.3H2O/c1-6-2-3-7(10)9-4-5-11-8(6)9;;;/h2-3H,4-5H2,1H3;3*1H2 |
InChI Key |
RFBLWEPUQWLAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(CCS2)C(=O)C=C1.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.